molecular formula C10H13ClN4O2 B1367334 1-(3-Chloropropyl)theobromine CAS No. 74409-52-2

1-(3-Chloropropyl)theobromine

Cat. No. B1367334
CAS RN: 74409-52-2
M. Wt: 256.69 g/mol
InChI Key: JMOWKXFNJSTXBW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)theobromine is a chemical compound with the molecular formula C10H13ClN4O2 and a molecular weight of 256.69 .


Molecular Structure Analysis

The InChI code for 1-(3-Chloropropyl)theobromine is 1S/C10H13ClN4O2/c1-13-6-12-8-7 (13)9 (16)15 (5-3-4-11)10 (17)14 (8)2/h6H,3-5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(3-Chloropropyl)theobromine is a white to yellow solid at room temperature .

Scientific Research Applications

Salts and Co-crystals of Theobromine

Theobromine, a central nervous system stimulant, has been explored for its ability to form salts and co-crystals, which can significantly alter its properties. Salts of theobromine with various acids show remarkable solubility and stability differences, which are key in pharmaceutical applications. The mesylate salt of theobromine, for instance, exhibits polymorphic forms and enhanced solubility compared to theobromine itself, suggesting potential uses in drug delivery systems (Sanphui & Nangia, 2014).

Theobromine Complexes in Crystallography

The study of crystalline complexes involving theobromine, such as the 2:1 5-chlorosalicylic acid: theobromine complex, provides insights into the molecular interactions and bonding patterns. These studies are essential in the field of crystallography and pharmaceutical design, where the understanding of molecular structures and interactions is crucial (Shefter, Brennan, & Sackman, 1971).

Theobromine and Human Health

Research on theobromine's effects on human health, such as its influence on serum lipoprotein profiles, contributes to our understanding of its potential health benefits. For instance, a study on the impact of theobromine consumption on triglyceride and cholesterol concentrations in various lipoprotein subclasses provides valuable insights for nutritional science and health-related research (Jacobs et al., 2017).

Dental Applications of Theobromine

Theobromine's potential in dental care, particularly in the protection and remineralization of enamel, is a significant area of research. Studies exploring its effects on enamel surface hardness and topography suggest theobromine could be an effective agent in dental health products and treatments (Kargul, Özcan, Peker, Nakamoto, Simmons, & Falster, 2012).

Biochemical Studies

Investigating the biochemical pathways and mechanisms involving theobromine, such as its N-demethylation catalyzed by P450 isoenzymes, is crucial in pharmacology and toxicology. Understanding these metabolic pathways can help in the development of safer and more effective drugs (Tao et al., 2015).

Safety And Hazards

1-(3-Chloropropyl)theobromine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOWKXFNJSTXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515391
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)theobromine

CAS RN

74409-52-2
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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